4-Methylcyclohex-3-ene-1-carbonyl chloride
Overview
Description
4-Methylcyclohex-3-ene-1-carbonyl chloride, also known as MCHC, is a chemical compound that is widely used in scientific research. It is a highly reactive compound that is used in the synthesis of various organic compounds. MCHC is a colorless liquid with a pungent odor and is soluble in most organic solvents.
Mechanism Of Action
4-Methylcyclohex-3-ene-1-carbonyl chloride is a highly reactive compound that can undergo various chemical reactions. It can react with a variety of nucleophiles such as amines, alcohols, and thiols. The reaction of 4-Methylcyclohex-3-ene-1-carbonyl chloride with nucleophiles results in the formation of a carbonyl group, which is an important functional group in organic chemistry.
Biochemical And Physiological Effects
4-Methylcyclohex-3-ene-1-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive compound that can react with biological molecules such as proteins and nucleic acids. The reactivity of 4-Methylcyclohex-3-ene-1-carbonyl chloride may lead to cytotoxicity and genotoxicity, which may have implications for its use in scientific research.
Advantages And Limitations For Lab Experiments
4-Methylcyclohex-3-ene-1-carbonyl chloride is a highly reactive compound that can be used in a variety of chemical reactions. It is a useful reagent for the synthesis of various organic compounds. However, the high reactivity of 4-Methylcyclohex-3-ene-1-carbonyl chloride can also be a limitation, as it may react with unintended nucleophiles. Additionally, the pungent odor of 4-Methylcyclohex-3-ene-1-carbonyl chloride may make it difficult to work with in the laboratory.
Future Directions
There are several future directions for the use of 4-Methylcyclohex-3-ene-1-carbonyl chloride in scientific research. One area of interest is the synthesis of chiral compounds using 4-Methylcyclohex-3-ene-1-carbonyl chloride as a reagent. Chiral compounds are important in the pharmaceutical industry, and the use of 4-Methylcyclohex-3-ene-1-carbonyl chloride may provide a more efficient and cost-effective method for their synthesis. Another area of interest is the development of new reactions using 4-Methylcyclohex-3-ene-1-carbonyl chloride as a reactive intermediate. The high reactivity of 4-Methylcyclohex-3-ene-1-carbonyl chloride may lead to the discovery of new chemical reactions that can be used in the synthesis of various organic compounds.
Conclusion:
In conclusion, 4-Methylcyclohex-3-ene-1-carbonyl chloride is a highly reactive compound that is widely used in scientific research. It is a useful reagent for the synthesis of various organic compounds and has several potential future directions for research. However, the high reactivity of 4-Methylcyclohex-3-ene-1-carbonyl chloride may also have implications for its use in scientific research, and further studies are needed to fully understand its biochemical and physiological effects.
Scientific Research Applications
4-Methylcyclohex-3-ene-1-carbonyl chloride is widely used in scientific research as a reactive intermediate in the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 4-Methylcyclohex-3-ene-1-carbonyl chloride is also used as a reagent in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
properties
CAS RN |
16695-95-7 |
---|---|
Product Name |
4-Methylcyclohex-3-ene-1-carbonyl chloride |
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
4-methylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3 |
InChI Key |
NZZITUYJLJVUTI-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C(=O)Cl |
Canonical SMILES |
CC1=CCC(CC1)C(=O)Cl |
synonyms |
3-Cyclohexene-1-carbonyl chloride, 4-methyl- (8CI,9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.